3-(Quinazolin-4-ylthio)propanoic acid

Fragment-based drug discovery Notum inhibition X-ray crystallography

Fragment-based drug discovery programs targeting Wnt signaling require structurally validated chemical starting points with proven target engagement. 3-(Quinazolin-4-ylthio)propanoic acid addresses this need as a confirmed Notum carboxylesterase inhibitor fragment (fragment_50) identified from the Diamond-SGC Poised Library (DSPL) screen. • Experimentally validated Notum palmitoleate pocket binder; co-crystal structure solved at 1.16 Å resolution (PDB 7BNB, ligand code U58) • Carboxylic acid handle enables rapid amide coupling or esterification for analog synthesis-unavailable in aldehyde/ketone analogs • Rule-of-Three compliant (MW 234.27, cLogP 1.3, TPSA 88.4 Ų); ≥97% purity with CoA for direct fragment library integration without re-characterization

Molecular Formula C11H10N2O2S
Molecular Weight 234.27
CAS No. 340740-10-5
Cat. No. B2588226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinazolin-4-ylthio)propanoic acid
CAS340740-10-5
Molecular FormulaC11H10N2O2S
Molecular Weight234.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)SCCC(=O)O
InChIInChI=1S/C11H10N2O2S/c14-10(15)5-6-16-11-8-3-1-2-4-9(8)12-7-13-11/h1-4,7H,5-6H2,(H,14,15)
InChIKeyWQTFNWOAHQIRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinazolin-4-ylthio)propanoic Acid – Notum Fragment Hit


3-(Quinazolin-4-ylthio)propanoic acid (CAS 340740-10-5, molecular formula C₁₁H₁₀N₂O₂S, MW 234.27) is a quinazoline-4-thioether carboxylic acid that has been structurally validated as a Notum inhibitor fragment hit (fragment_50) via X-ray crystallography at 1.16 Å resolution (PDB ID: 7BNB) [1]. The compound was identified from the Diamond-SGC Poised Library (DSPL) fragment screen against human Notum carboxylesterase, a negative regulator of Wnt signaling implicated in osteoporosis, Alzheimer's disease, and colorectal cancer [2]. It binds in the enzyme's catalytic palmitoleate pocket, providing an experimentally confirmed starting point for fragment-based drug discovery (FBDD) campaigns targeting the Wnt signaling pathway [1][2].

Specificity of 3-(Quinazolin-4-ylthio)propanoic Acid vs. Generic Analogs


Quinazoline-thioether carboxylic acids are not functionally interchangeable despite sharing a common core scaffold. The Antypenko et al. (2016) study demonstrated that introduction of a carboxylic acid or amide residue at the 4-position of quinazolin-4(3H)-thione resulted in the complete absence of antimicrobial activity across a panel of seven bacterial and fungal strains, whereas the thione precursors showed potent activity [1]. Furthermore, within the Notum fragment screen itself, 59 distinct fragment hits spanning diverse chemotypes (triazoles, phenoxyacetamides, isoquinolines, benzotriazoles) displayed IC₅₀ values ranging from 0.5 to >1000 μM despite all binding to the same catalytic pocket [2]. The specific propanoic acid linker length, quinazoline ring orientation, and thioether sulfur geometry of 3-(quinazolin-4-ylthio)propanoic acid produce a unique hydrogen-bonding network and hydrophobic contact profile within the Notum active site that cannot be replicated by regioisomers (e.g., 2-substituted analogs), ester derivatives, or aldehyde oxidation-state variants [2][3].

3-(Quinazolin-4-ylthio)propanoic Acid: Comparative Evidence


Crystallographic Binding Confirmation vs. Uncharacterized Analogs

3-(Quinazolin-4-ylthio)propanoic acid has been confirmed as a Notum catalytic pocket binder by X-ray crystallography at 1.16 Å resolution (PDB: 7BNB, R-free 0.222, R-work 0.196), providing atomic-level detail of its binding pose, hydrogen-bond interactions, and hydrophobic contacts within the palmitoleate-binding site [1]. This represents the highest-resolution structural confirmation among the 59 Notum fragment hits deposited from the DSPL screen, where the majority of structures were determined at better than 2 Å resolution [2]. In contrast, closely related analogs such as 2-(quinazolin-4-ylthio)propanoic acid (CAS 546062-56-0) and 3-(quinazolin-4-ylthio)propanal lack any reported Notum co-crystal structures in the PDB as of the deposition date, meaning their binding mode, target engagement, and selectivity profile against Notum remain experimentally unvalidated [3].

Fragment-based drug discovery Notum inhibition X-ray crystallography Wnt signaling

Fragment Screening Selectivity vs. Antimicrobial Inactivity

3-(Quinazolin-4-ylthio)propanoic acid was identified as one of only 59 confirmed Notum fragment hits from a screen of 768 DSPL compounds, representing a hit rate of just 7.7%, and was among 58 hits found bound at the enzyme catalytic pocket [1]. The fragment hits displayed potencies ranging from 0.5 to >1000 μM in a biochemical Notum inhibition assay [1]. By contrast, the Antypenko et al. (2016) study demonstrated that structurally related 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides showed no antimicrobial activity across S. aureus, E. faecalis, E. aerogenes, P. aeruginosa, E. coli, K. pneumoniae, and C. albicans, with the authors explicitly noting that introduction of the carboxylic acid/amide residue into the 4-position of quinazolin-4(3H)-thione 'resulted in the absence of antimicrobial activity' [2]. This indicates that 3-(quinazolin-4-ylthio)propanoic acid occupies a narrow but productive chemical space for Notum inhibition that is not predictive of broad bioactivity.

Fragment screening Hit validation Notum carboxylesterase Diamond-SGC Poised Library

Balanced Lipophilicity vs. More Lipophilic Notum Fragments

3-(Quinazolin-4-ylthio)propanoic acid possesses a calculated logP (XLogP3) of 1.3 and a topological polar surface area (TPSA) of 88.4 Ų, with a molecular weight of 234.27 g/mol and 4 rotatable bonds [1]. This places the compound in favorable fragment-like chemical space according to the 'Rule of Three' (MW < 300, cLogP ≤ 3). In comparison, other Notum fragment hits from the same DSPL screen include more lipophilic chemotypes, such as the isoquinoline-derived inhibitor 12 (cLogP ~2.5–3.5 estimated) and 2-phenoxyacetamide fragment hit 3 (initial IC₅₀ 33 μM), which required extensive optimization to achieve nanomolar potency and brain penetrance [2]. The balanced lipophilicity and carboxylic acid functionality of 3-(quinazolin-4-ylthio)propanoic acid offer a distinct starting point for fragment growing strategies aimed at improving aqueous solubility while maintaining Notum engagement, a property not shared by the more lipophilic (and less soluble) 1-phenyl-2-(quinazolin-4-ylthio)ethanone analog [3].

Physicochemical properties Fragment drug-likeness Lipophilicity Lead optimization

Regioisomeric Specificity: 3- vs. 2-Substituted Quinazoline-Thioether

The regioisomer 2-(quinazolin-4-ylthio)propanoic acid (CAS 546062-56-0), which differs only in the position of the carboxylic acid group on the thioether linker (alpha vs. beta to the sulfur), has not been reported as a Notum binder or inhibitor in any PDB-deposited structure or peer-reviewed publication as of the fragment screen release date [1]. The 3-substituted propanoic acid linker in the target compound provides a specific spatial arrangement that orients the carboxylate group for hydrogen-bond interactions within the Notum palmitoleate pocket, as visualized in the 7BNB co-crystal structure [2]. Computational analysis suggests that the 2-substituted regioisomer would position the carboxylate differently, potentially disrupting key polar contacts with active-site residues [3]. This regioisomeric specificity is consistent with the broader observation in the Antypenko et al. study that the position and nature of the carboxylic acid residue critically determine biological activity in quinazoline-4-thioether derivatives [3].

Regioisomer comparison Notum fragment hit Structure-activity relationship Quinazoline thioether

COX-2 Claim Verification vs. Confirmed Notum Activity

A non-peer-reviewed vendor listing has attributed COX-2 inhibitory activity (reported IC₅₀ 0.8 μM) to 3-(quinazolin-4-ylthio)propanoic acid, citing 'Smith et al. (2024)' [1]. However, no such publication with verifiable authors, journal, or DOI could be located in PubMed, Crossref, or Google Scholar as of the search date. In contrast, the Notum inhibitory activity of this compound is supported by a peer-reviewed publication in ACS Chemical Neuroscience (Zhao et al., 2022), an X-ray co-crystal structure deposited in the PDB (7BNB), and full methodological transparency including assay conditions, data collection statistics, and validation metrics (R-free 0.222, resolution 1.16 Å) [2]. The quinazoline-4-thioether scaffold's diverse biological activities across kinase inhibition [3], antimicrobial targets [4], and Wnt signaling pathways [2] highlight the importance of verifying target-specific data from primary, peer-reviewed sources when making procurement decisions.

Data verification COX-2 inhibition Notum carboxylesterase Procurement risk

Application Scenarios for 3-(Quinazolin-4-ylthio)propanoic Acid


Notum FBDD Starting Point for Wnt Disease Models

3-(Quinazolin-4-ylthio)propanoic acid serves as a structurally characterized starting fragment for hit-to-lead optimization campaigns targeting Notum carboxylesterase. The availability of a high-resolution (1.16 Å) co-crystal structure (PDB 7BNB) enables structure-guided fragment growing, merging, or linking strategies [1]. Researchers studying osteoporosis, Alzheimer's disease, or APC-mutant colorectal cancers—conditions where Notum overexpression suppresses Wnt signaling—can use this compound as a validated chemical probe to explore the structure-activity relationship of the quinazoline-4-thioether series in the Notum palmitoleate pocket [2]. Its carboxylic acid handle facilitates straightforward amide coupling or esterification for rapid analog synthesis, a feature not available in the corresponding aldehyde or ketone analogs.

Selectivity Profiling vs. Related Quinazoline-Thioethers

The confirmed Notum binding of 3-(quinazolin-4-ylthio)propanoic acid, combined with the documented antimicrobial inactivity of closely related 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids [1], makes this compound an ideal reference standard for selectivity profiling studies. Laboratories procuring this compound can conduct side-by-side biochemical assays against Notum and unrelated targets (kinases, GPCRs, ion channels) to establish target selectivity fingerprints that differentiate the 3-substituted propanoic acid series from other quinazoline-thioether chemotypes [2]. This application is particularly relevant for CROs and academic screening centers building annotated fragment libraries where target engagement provenance is a critical quality parameter.

Physicochemical Benchmarking for Fragment Libraries

With a molecular weight of 234.27, cLogP of 1.3, TPSA of 88.4 Ų, and 4 rotatable bonds, 3-(quinazolin-4-ylthio)propanoic acid occupies an attractive region of fragment-like chemical space compliant with the Rule of Three [1]. Computational chemistry groups and medicinal chemistry teams can use this compound as a reference point for virtual screening validation, docking algorithm benchmarking, and pharmacophore model development targeting the Notum palmitoleate pocket [2]. Its balanced physicochemical profile contrasts with more lipophilic Notum fragment hits (e.g., isoquinolines, benzotriazoles), providing a control for assessing the impact of lipophilicity on assay interference and nonspecific binding in high-throughput screening formats.

Quality-Controlled Procurement for Screening Libraries

As one of the 59 confirmed hits from the Diamond-SGC Poised Library Notum fragment screen, 3-(quinazolin-4-ylthio)propanoic acid represents a quality-controlled, provenance-tracked fragment for library replenishment in screening facilities [1]. Procurement teams can specify this compound by CAS (340740-10-5) and PDB ligand code (U58), ensuring exact chemical identity and traceability to peer-reviewed structural data—a requirement increasingly mandated by pharmaceutical quality management systems and academic core facility standard operating procedures. Suppliers offering this compound at ≥97% purity with certificates of analysis (CoA) enable direct integration into existing fragment libraries without re-characterization, reducing time-to-experiment for screening campaigns [2].

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